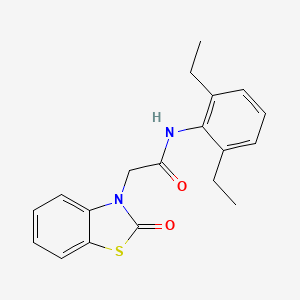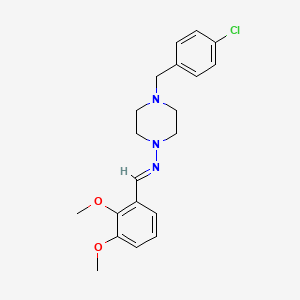![molecular formula C13H16N4O2S B5554901 1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine, also known as FSTP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FSTP is a piperidine derivative that has been synthesized through a unique chemical process.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
Research on compounds similar to "1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine" often involves complex synthesis processes. For instance, Harris and Padwa (2003) describe a method for preparing trisubstituted piperidines by combining an aza-Achmatowicz oxidation of furyl-substituted benzenesulfonamide with a conjugate addition and subsequent addition of various nucleophiles, leading to the formation of compounds with potential biological activities (Harris & Padwa, 2003).
Structural Insights
The crystallographic analysis of related compounds provides deep insights into their molecular structure and potential interactions. Balamurugan et al. (2007) offer a detailed examination of the crystal structure of a related molecule, revealing how the piperidine ring adopts specific conformations and the orientation of furyl rings, which could influence the compound's reactivity and interaction with biological targets (Balamurugan et al., 2007).
Biological Activity and Applications
Antimicrobial Activity
Krolenko et al. (2016) synthesized new derivatives containing piperidine or pyrrolidine rings, showing strong antimicrobial activity. This suggests that modifications of the core structure of "this compound" could yield compounds with useful antimicrobial properties (Krolenko et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Hussain et al. (2017) targeted the synthesis of derivatives as potential therapeutic agents, showing good enzyme inhibitory activity. This highlights the compound's relevance in drug discovery, particularly in designing inhibitors for specific enzymes involved in disease pathology (Hussain et al., 2017).
Potential in Treating Neurological Disorders
Vu et al. (2004) explored derivatives as adenosine A2a receptor antagonists, showing potential for oral activity in rodent models of Parkinson's disease. This illustrates the broader pharmacological applications of compounds related to "this compound" in treating neurological disorders (Vu et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-11(17-6-2-1-3-7-17)9-20-13-14-12(15-16-13)10-5-4-8-19-10/h4-5,8H,1-3,6-7,9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQUOSZTHGQZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NNC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)